

Technical Guide: 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

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Compound of Interest

Compound Name: 6,7-dihydrocyclopenta[d]
[1,3]dioxin-5(4H)-one

Cat. No.: B020788

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a heterocyclic organic compound. This technical guide provides a summary of its known chemical properties and a detailed experimental protocol for its synthesis. It is important to note that, based on publicly available scientific literature, this compound is primarily documented as a synthetic intermediate. There is currently no available data on its biological activity, mechanism of action, or associated signaling pathways. Therefore, this guide focuses on the chemical aspects of the molecule.

Chemical Identity and Synonyms

The compound with the systematic name 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is also known by several synonyms. These alternative names are frequently encountered in chemical supplier catalogs and databases.

| Identifier | Value |
|-------------------|--|
| Systematic Name | 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one |
| Synonym(s) | 6,7-DIHYDRO-4H-CYCLOPENTA[1][2]DIOXIN-5-ONE[3], 6,7-Dihydrocyclopenta-1,3-dioxin-5(4H)-one[3], 6,7-DIHYDROCYCLOPENTA[D][1][2]DIOXIN-5(4H)-ONE[3], 6,7-Dihydro-5(4H)-cyclopenta[1][2]dioxin-5-one[3], 6,7-Dihydro-5(4H)-cyclopenta[1][2]dioxin-5-one - D6292[3] |
| CAS Number | 102306-78-5[2][3][4][5][6] |
| Molecular Formula | C ₇ H ₈ O ₃ [3][6] |
| Molecular Weight | 140.14 g/mol [6] |

Physicochemical Properties

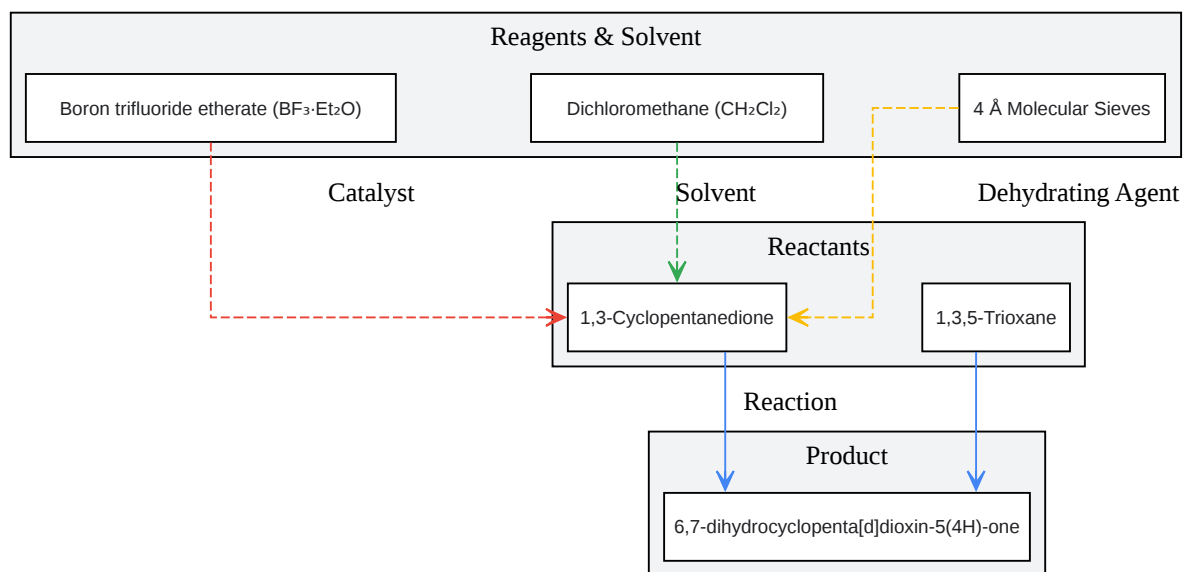
The following table summarizes the known physical and chemical properties of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, primarily sourced from chemical suppliers.

| Property | Value |
|------------------|----------------------------|
| Boiling Point | 292.6°C at 760 mmHg[3] |
| Flash Point | 121.6°C[3] |
| Density | 1.27 g/cm ³ [3] |
| Vapor Pressure | 0.00181 mmHg at 25°C[3] |
| Refractive Index | 1.52[3] |

Experimental Protocol: Synthesis

A detailed and verified procedure for the synthesis of 6,7-dihydrocyclopenta-1,3-dioxin-5(4H)-one has been published in Organic Syntheses. The method involves the reaction of 1,3-cyclopentanedione with 1,3,5-trioxane, catalyzed by boron trifluoride etherate.

Reaction Scheme



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Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Materials and Reagents

| Reagent | CAS Number | Amount | Molar Eq. |
|--------------------------------|------------|---------|-----------|
| 1,3-Cyclopentanedione | 3859-41-4 | 10.0 g | 1.0 |
| 1,3,5-Trioxane | 110-88-3 | 55.0 g | 6.0 |
| Boron trifluoride etherate | 109-63-7 | 37.6 mL | 3.0 |
| Dichloromethane | 75-09-2 | 500 mL | - |
| Activated 4 Å Molecular Sieves | 70955-01-0 | 5 g | - |

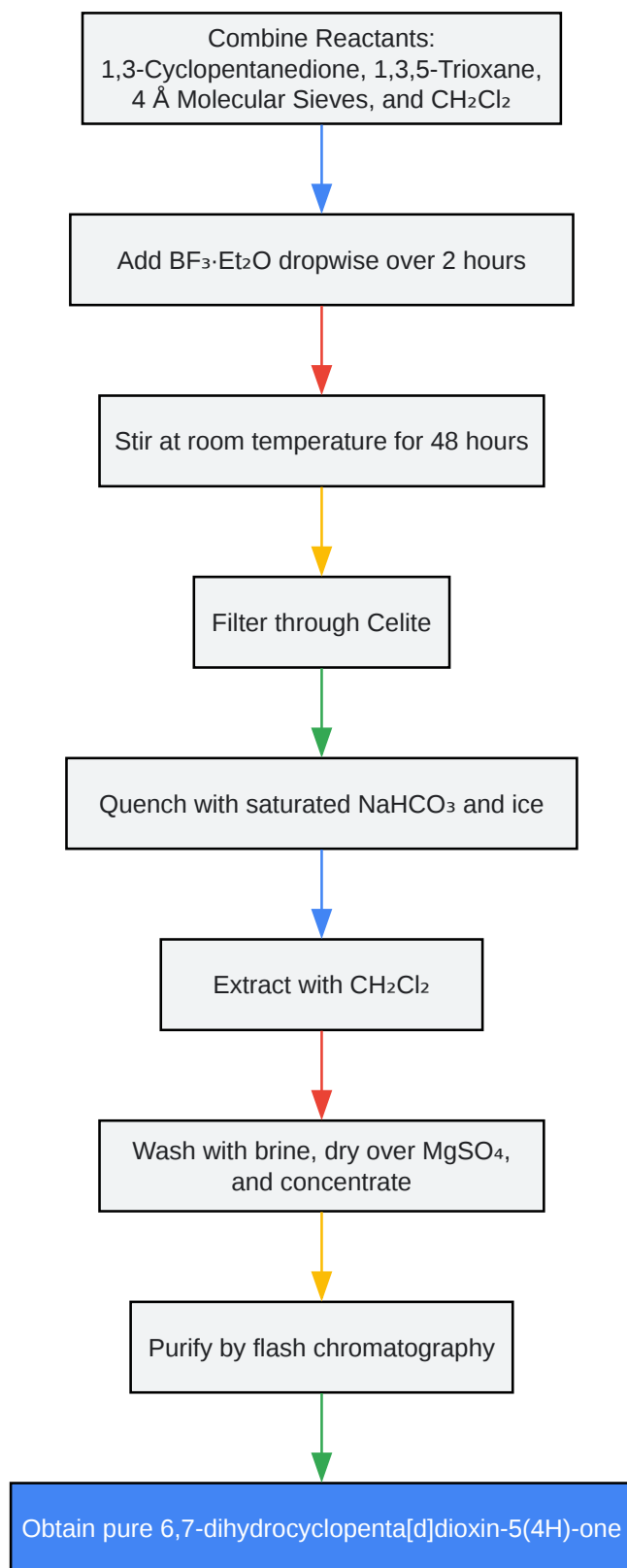
Procedure

- A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, a 50-mL graduated addition funnel, and an argon inlet tube.
- The flask is charged with 1,3-cyclopentanedione (10.0 g, 0.1019 mol), 1,3,5-trioxane (55.0 g, 0.6106 mol), activated powdered 4 Å molecular sieves (5 g), and freshly distilled dichloromethane (500 mL).[\[1\]](#)
- The resulting suspension is stirred at room temperature.
- Boron trifluoride etherate (37.6 mL, 0.3057 mol) is added dropwise over a period of 2 hours via the addition funnel.[\[1\]](#)
- The reaction mixture is stirred for 48 hours at room temperature.
- The mixture is then filtered through a pad of Celite, and the solid residue is washed twice with 100 mL portions of dichloromethane.
- The filtrate is transferred to a 3-liter separatory funnel containing 500 g of ice and 1 L of saturated sodium bicarbonate solution. Caution: Significant CO₂ evolution occurs during this step.[\[1\]](#)
- The aqueous phase is extracted with two 100-mL portions of dichloromethane.

- The combined organic layers are washed with 500 mL of brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel using a hexane-acetone (3:1) eluent to yield the product as a white crystalline solid.^[1]

Yield: 10.3 g (72%)^[1]

Experimental Workflow Diagram



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Workflow for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Biological Activity and Drug Development Potential

As of the date of this guide, there is no published research detailing the biological activity of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. Searches of prominent scientific databases have not yielded any studies related to its efficacy, mechanism of action, or potential as a therapeutic agent. Consequently, there are no known signaling pathways associated with this compound. Its primary utility appears to be as a building block in organic synthesis. Researchers interested in this scaffold for drug discovery would need to conduct initial screening and biological evaluation to determine any potential therapeutic applications.

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